molecular formula C17H14FNO B14332723 2-Fluoro-4-(4-propylbenzoyl)benzonitrile CAS No. 97897-52-4

2-Fluoro-4-(4-propylbenzoyl)benzonitrile

Cat. No.: B14332723
CAS No.: 97897-52-4
M. Wt: 267.30 g/mol
InChI Key: FIEQGEOCWBRIRX-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-propylbenzoyl)benzonitrile is a chemical compound with the molecular formula C16H12FNO It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 2-position and a 4-propylbenzoyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-propylbenzoyl)benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-propylbenzoyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce benzoic acids or other oxidized derivatives.

Scientific Research Applications

2-Fluoro-4-(4-propylbenzoyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-propylbenzoyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoro group and the propylbenzoyl moiety contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(4-propylbenzoyl)benzonitrile is unique due to the presence of both the fluoro and propylbenzoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

CAS No.

97897-52-4

Molecular Formula

C17H14FNO

Molecular Weight

267.30 g/mol

IUPAC Name

2-fluoro-4-(4-propylbenzoyl)benzonitrile

InChI

InChI=1S/C17H14FNO/c1-2-3-12-4-6-13(7-5-12)17(20)14-8-9-15(11-19)16(18)10-14/h4-10H,2-3H2,1H3

InChI Key

FIEQGEOCWBRIRX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C#N)F

Origin of Product

United States

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